
4-Bromo-5-ethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-ethylthiazole is a heterocyclic organic compound with the molecular formula C5H6BrNS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-ethylthiazole can be synthesized through various methods. One common approach involves the bromination of 5-ethylthiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazoline or thiazolidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or alkoxides in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 4-substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazoline or thiazolidine derivatives.
Scientific Research Applications
4-Bromo-5-ethylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π stacking interactions and hydrogen bonding with biological macromolecules. This can lead to the inhibition of enzymes, modulation of receptor activity, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-methylthiazole
- 4-Bromo-5-phenylthiazole
- 4-Bromo-5-isopropylthiazole
Uniqueness
4-Bromo-5-ethylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C5H6BrNS |
|---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
4-bromo-5-ethyl-1,3-thiazole |
InChI |
InChI=1S/C5H6BrNS/c1-2-4-5(6)7-3-8-4/h3H,2H2,1H3 |
InChI Key |
YZOWWFLXMIUYGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12987741.png)
![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
![1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
![1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)
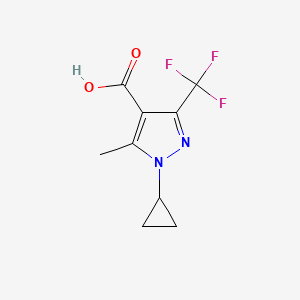
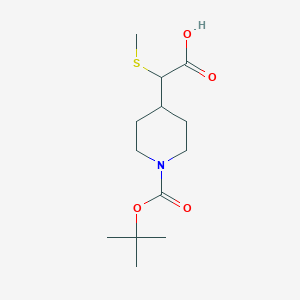
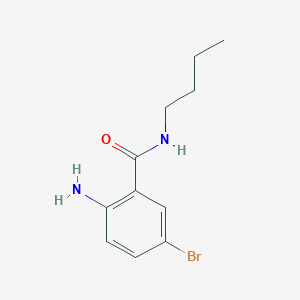
![3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987774.png)
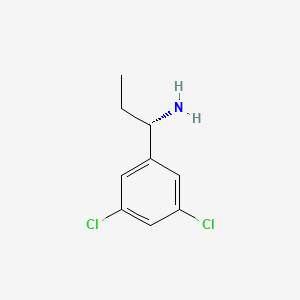
![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)
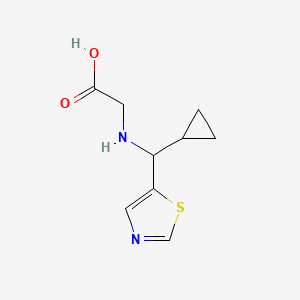

![2,4-Dichloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12987791.png)

